

# GR 64349 cross-reactivity with other tachykinin receptors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517

[Get Quote](#)

## GR 64349 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the tachykinin NK<sub>2</sub> receptor agonist, **GR 64349**, with a specific focus on its cross-reactivity with other tachykinin receptors.

## Frequently Asked Questions (FAQs)

Q1: What is **GR 64349** and what is its primary target?

A1: **GR 64349** is a potent and highly selective agonist for the tachykinin NK<sub>2</sub> receptor.<sup>[1]</sup> It is a conformationally constrained analog of Neurokinin A (NKA). Its primary target is the NK<sub>2</sub> receptor, where it elicits strong agonistic activity.

Q2: How selective is **GR 64349** for the NK<sub>2</sub> receptor over the NK<sub>1</sub> receptor?

A2: **GR 64349** demonstrates a high degree of selectivity for the NK<sub>2</sub> receptor over the NK<sub>1</sub> receptor. In radioligand binding studies, its affinity for the NK<sub>2</sub> receptor is approximately 1,200 to 1,300-fold higher than for the NK<sub>1</sub> receptor.<sup>[2]</sup> Functional assays also show significant selectivity, ranging from 500-fold to 1,400-fold depending on the specific assay.<sup>[2][3]</sup>

Q3: What is the cross-reactivity of **GR 64349** with the NK<sub>3</sub> receptor?

A3: **GR 64349** is also highly selective for the NK<sub>2</sub> receptor over the NK<sub>3</sub> receptor. It displays a selectivity of over 300-fold for the NK<sub>2</sub> receptor compared to the NK<sub>3</sub> receptor.<sup>[1]</sup>

Q4: I am observing unexpected effects in my experiment that might be due to off-target activity. Could **GR 64349** be activating NK<sub>1</sub> receptors?

A4: While **GR 64349** is highly selective for the NK<sub>2</sub> receptor, it can act as a very weak partial agonist at the NK<sub>1</sub> receptor at high concentrations.[4] In functional assays, the potency of **GR 64349** at NK<sub>1</sub> receptors is significantly lower than at NK<sub>2</sub> receptors.[2][3] Therefore, if your experimental system expresses a high density of NK<sub>1</sub> receptors or if you are using very high concentrations of **GR 64349**, activation of NK<sub>1</sub> receptors is a possibility to consider.

Q5: How does the potency of **GR 64349** at NK<sub>2</sub> receptors compare to the endogenous ligand, Neurokinin A (NKA)?

A5: In radioligand binding studies, **GR 64349** has been shown to displace [<sup>125</sup>I]-NKA with an affinity approximately 30-fold lower than NKA itself.[2] However, in functional assays such as IP-1 accumulation and intracellular calcium response, **GR 64349** and NKA exhibit comparable potencies as full agonists at the NK<sub>2</sub> receptor.[2]

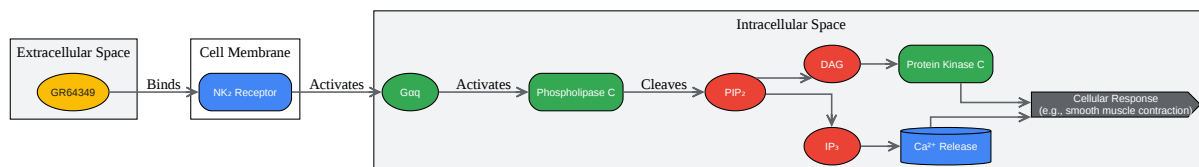
## Data Presentation: GR 64349 Cross-Reactivity Profile

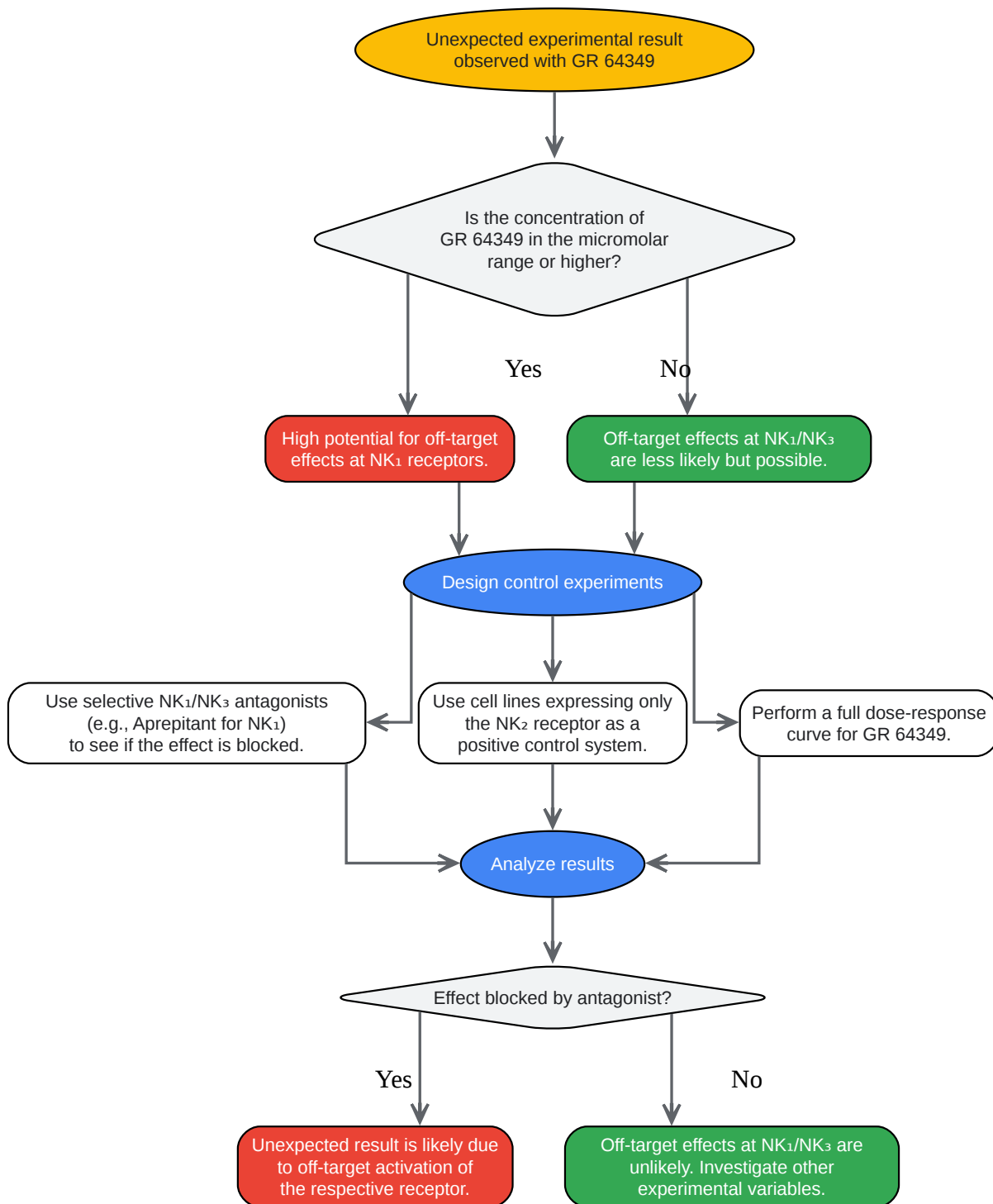
The following table summarizes the quantitative data on the binding affinity and functional potency of **GR 64349** at human recombinant tachykinin NK<sub>1</sub>, NK<sub>2</sub>, and NK<sub>3</sub> receptors.

Receptor	Assay Type	Parameter	Value	Selectivity (NK <sub>2</sub> vs. others)	Reference
NK <sub>1</sub>	Radioligand Binding ([ <sup>3</sup> H]- septide)	pK <sub>i</sub>	< 5	~1,300-fold	<a href="#">[2]</a> <a href="#">[3]</a>
IP-1 Accumulation	pEC <sub>50</sub>	5.95 ± 0.80	1,400-fold	<a href="#">[2]</a> <a href="#">[3]</a>	
Intracellular Calcium Response	pEC <sub>50</sub>	6.55 ± 0.16	500-fold	<a href="#">[2]</a> <a href="#">[3]</a>	
Cyclic AMP Synthesis	pEC <sub>50</sub>	7.71 ± 0.41	~900-fold	<a href="#">[2]</a> <a href="#">[3]</a>	
NK <sub>2</sub>	Radioligand Binding ([ <sup>125</sup> I]- NKA)	pK <sub>i</sub>	7.77 ± 0.10	-	<a href="#">[2]</a> <a href="#">[3]</a>
IP-1 Accumulation	pEC <sub>50</sub>	9.10 ± 0.16	-	<a href="#">[2]</a> <a href="#">[3]</a>	
Intracellular Calcium Response	pEC <sub>50</sub>	9.27 ± 0.26	-	<a href="#">[2]</a> <a href="#">[3]</a>	
Cyclic AMP Synthesis	pEC <sub>50</sub>	10.66 ± 0.27	-	<a href="#">[2]</a> <a href="#">[3]</a>	
NK <sub>3</sub>	Not Specified	EC <sub>50</sub>	Not Specified	> 300-fold	<a href="#">[1]</a>

## Mandatory Visualizations

## Tachykinin Receptor Signaling Pathway





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GR 64349 | TargetMol [[targetmol.com](https://targetmol.com)]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [GR 64349 cross-reactivity with other tachykinin receptors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b549517#gr-64349-cross-reactivity-with-other-tachykinin-receptors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)